molecular formula C16H22BrNO3S2 B4324569 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE

Cat. No.: B4324569
M. Wt: 420.4 g/mol
InChI Key: IXXFSTPRQJCHJA-UHFFFAOYSA-N
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Description

N-[2-(Adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide (CAS 889963-52-4) is a synthetic sulfonamide derivative of high interest in antimicrobial research. This compound features a 5-bromothiophene-2-sulfonamide group linked to a hydrophobic adamantane moiety via an ethoxyethyl chain, a structural motif designed to enhance biological activity and cellular penetration. Its molecular formula is C16H22BrNO3S2 and it has a molecular weight of 420.3848 g/mol . Structurally related 5-bromo-N-alkylthiophene-2-sulfonamides have demonstrated significant potency against multidrug-resistant bacterial strains. Recent scientific literature indicates that such compounds exhibit potent in vitro activity against challenging pathogens like New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae (ST147), with one study reporting a highly favorable Minimum Inhibitory Concentration (MIC) of 0.39 µg/mL and a Minimum Bactericidal Concentration (MBC) of 0.78 µg/mL for a closely related analog . The mechanism of action for sulfonamide antibiotics typically involves the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folate synthesis pathway, catalyzing the condensation of para-aminobenzoic acid (pABA) and dihydropterin pyrophosphate. By mimicking pABA, sulfonamides prevent the formation of dihydropteroate, thereby disrupting the synthesis of essential folates required for bacterial DNA and RNA synthesis . This makes DHPS a valuable target for antibacterial research. This product is intended for research purposes only, specifically for in vitro antibacterial screening, investigation of resistance mechanisms, and enzymatic inhibition assays. It is not for diagnostic or therapeutic use in humans or animals. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3S2/c17-14-1-2-15(22-14)23(19,20)18-3-4-21-16-8-11-5-12(9-16)7-13(6-11)10-16/h1-2,11-13,18H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXFSTPRQJCHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE typically involves the reaction of 5-bromothiophene-2-sulfonyl chloride with N-[2-(1-adamantyloxy)ethyl]amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling diversification of the thiophene ring:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : Potassium phosphate

  • Solvent : 1,4-Dioxane/water mixture

  • Conditions : 90°C, 30 hours under argon .

Aryl Boronic AcidYield (%)Product Description
Phenyl725-Phenyl-thiophene derivative
4-Methoxyphenyl68Electron-rich aryl substitution
3-Nitrophenyl56Electron-deficient aryl group

This reaction demonstrates chemoselectivity , with no observed interference from the sulfonamide or adamantane groups.

Comparative Reactivity Analysis

The compound’s reactivity is influenced by its hybrid structure:

Reaction TypeAdamantane Group EffectBromothiophene Reactivity
AlkylationSteric hindrance slows N-alkylationSulfonamide acts as nucleophile
Cross-CouplingNo interference with Pd catalystBromine serves as coupling site

Mechanistic studies suggest the adamantane group’s steric bulk marginally reduces reaction rates but does not inhibit key transformations .

Stability Under Reaction Conditions

  • Acid/Base Stability : The sulfonamide group resists hydrolysis under mild acidic/basic conditions (pH 4–10).

  • Thermal Stability : Decomposition observed >200°C, making it suitable for most solution-phase reactions.

Functionalization Potential

Future derivatization routes could exploit:

  • Sulfonamide NH : For acylations or ureido formations

  • Adamantane Oxygen : Glycosylation or further etherifications

  • Thiophene Ring : Electrophilic substitutions (e.g., nitration)

Experimental data confirms the compound’s versatility as a scaffold for generating structurally diverse analogs with tailored properties .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the presence of the adamantane moiety.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to the sulfonamide group.

    Industrial Applications: Potential use in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the H-Series Inhibitors

The H-series inhibitors, such as H-8 and H-89, share a common isoquinoline sulfonamide backbone but differ in side-chain substitutions (Figure 3, ). Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
Target Compound Thiophene sulfonamide Adamantane-ethoxy, 5-bromo-thiophene Bromine, adamantane, sulfonamide
H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonamide Methylaminoethyl Methylamino, sulfonamide
H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) Isoquinoline sulfonamide p-Bromocinnamylaminoethyl Bromine, cinnamyl, sulfonamide

Functional and Pharmacological Differences

  • Lipophilicity : The adamantane group in the target compound increases logP compared to H-8 and H-89, suggesting enhanced blood-brain barrier penetration, which is advantageous for CNS-targeted therapies.
  • Enzyme Selectivity : While H-series inhibitors target protein kinases (e.g., PKA, PKG), the thiophene sulfonamide core in the target compound may shift selectivity toward carbonic anhydrase isoforms or tyrosine phosphatases, as seen in other thiophene-based sulfonamides.

Biological Activity

N-[2-(adamantan-1-yloxy)ethyl]-5-bromothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiophene ring substituted with bromine and a sulfonamide group, along with an adamantane moiety linked through an ethyl chain. This unique structure is hypothesized to contribute to its biological efficacy.

Antibacterial Properties

Recent studies have demonstrated that derivatives of 5-bromothiophene-2-sulfonamides exhibit notable antibacterial activity against resistant strains of bacteria, such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147. The minimal inhibitory concentration (MIC) for one of the synthesized derivatives was reported at 0.39 μg/mL, indicating strong antibacterial potential .

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
5-Bromo-N-propylthiophene-2-sulfonamide0.390.78NDM-KP ST147
5-Bromo-N-ethylthiophene-2-sulfonamideNot reportedNot reportedNDM-KP ST147

The mechanism by which sulfonamides exert their antibacterial effects involves inhibition of folate synthesis, a critical pathway for bacterial growth. Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), thereby disrupting the synthesis of folate and ultimately affecting DNA and RNA synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the thiophene ring and the sulfonamide group can significantly affect the biological activity. For instance, the introduction of various alkyl groups at the nitrogen atom of the sulfonamide has been shown to enhance antibacterial potency .

Key Findings:

  • Bromine Substitution: The presence of bromine at the 5-position on the thiophene ring increases lipophilicity, which may enhance membrane penetration.
  • Adamantane Moiety: The adamantane group contributes to increased binding affinity due to its bulky structure, which may improve interactions with bacterial enzymes.

Case Studies

In a recent study published in Frontiers in Microbiology, researchers synthesized a series of 5-bromo-N-alkylthiophene-2-sulfonamides and tested them against various bacterial strains. The results indicated that compounds with longer alkyl chains exhibited improved activity, suggesting that hydrophobic interactions play a crucial role in their efficacy .

Q & A

Q. How can researchers troubleshoot low yields during the adamantane-ether coupling step?

  • Methodological Answer :
  • Nucleophilicity Enhancement : Activate the adamantane-ether alcohol with NaH or Mitsunobu conditions.
  • Steric Hindrance Mitigation : Introduce bulky leaving groups (e.g., tosylates) to improve substitution.
  • In Situ Monitoring : Use FTIR to track ether bond formation (C-O stretch ~1100 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-5-BROMOTHIOPHENE-2-SULFONAMIDE

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